3-(Butan-2-YL)benzene-1,2-diol
Description
3-(Butan-2-yl)benzene-1,2-diol is a catechol derivative featuring a branched aliphatic substituent (butan-2-yl) at the 3-position of the benzene ring.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-butan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7(2)8-5-4-6-9(11)10(8)12/h4-7,11-12H,3H2,1-2H3 |
InChI Key |
BVTFYXCUXKHNRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-YL)benzene-1,2-diol can be achieved through several methods. One common approach involves the alkylation of catechol with butan-2-yl halides under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a suitable solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Butan-2-YL)benzene-1,2-diol may involve more efficient catalytic processes. For example, the use of transition metal catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-YL)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(Butan-2-YL)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Butan-2-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Substituent Structure and Physical Properties
The nature of the substituent significantly influences solubility, polarity, and intermolecular interactions.
Key Observations:
- Aliphatic vs. Prenyl Chains: The butan-2-yl group confers moderate hydrophobicity, whereas long prenyl chains (e.g., nonaprenyl) enhance lipid solubility, enabling membrane integration in coenzyme Q biosynthesis .
- Aromatic vs.
- Conjugated Systems : Dienyl substituents (e.g., geranyl derivatives) may enhance photophysical activity but reduce stability under UV exposure .
Biological Activity
3-(Butan-2-YL)benzene-1,2-diol, also known as 4-(Butan-2-YL)benzene-1,2-diol, is a compound with significant biological activity that has garnered attention in various fields of research, including biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
3-(Butan-2-YL)benzene-1,2-diol is a diol compound characterized by a benzene ring substituted with two hydroxyl groups (–OH) at the 1 and 2 positions and a butan-2-yl group at the 3 position. Its chemical structure can be represented as follows:
This structure allows it to participate in various biochemical interactions, primarily due to the presence of hydroxyl groups that can engage in hydrogen bonding and redox reactions.
Enzyme Interaction
One of the primary areas of research surrounding 3-(Butan-2-YL)benzene-1,2-diol is its role as a substrate in enzyme-catalyzed reactions. It has been shown to serve as a model substrate for studying catechol oxidases and related enzymes. These enzymes are crucial in various biological processes, including the oxidation of catechols to quinones, which are reactive compounds that can influence cellular signaling pathways and oxidative stress responses.
Antioxidant Properties
The compound exhibits antioxidant activity, which is essential for protecting cells from oxidative damage. Research has indicated that compounds with similar structures can scavenge free radicals and reduce oxidative stress markers in biological systems. This property makes it a candidate for further exploration in therapeutic applications aimed at mitigating oxidative stress-related diseases .
The biological activity of 3-(Butan-2-YL)benzene-1,2-diol can be attributed to its ability to interact with various molecular targets:
- Oxidation Reactions : The compound participates in oxidation reactions where it acts as a substrate for oxidizing agents. This process leads to the formation of quinones that can engage in redox cycling, generating reactive oxygen species (ROS) which may have biological implications.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes or cancer progression. This inhibition could be linked to its structural features that allow it to bind to active sites on these enzymes .
Case Studies
Several case studies have highlighted the potential applications of 3-(Butan-2-YL)benzene-1,2-diol:
- Study on Antioxidant Activity : A comparative analysis of various phenolic compounds demonstrated that those similar to 3-(Butan-2-YL)benzene-1,2-diol exhibited significant antioxidant capacity measured through ORAC (Oxygen Radical Absorbance Capacity) assays. This study underscores the potential for developing antioxidant therapies using this compound .
- Investigating Enzyme Activity : Research focused on catechol oxidase activity using 3-(Butan-2-YL)benzene-1,2-diol as a substrate revealed insights into enzyme kinetics and mechanisms of action relevant to both plant physiology and industrial applications in biocatalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
